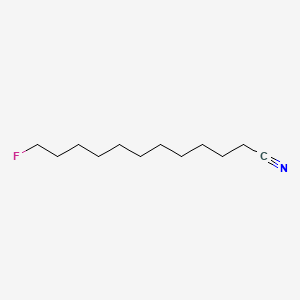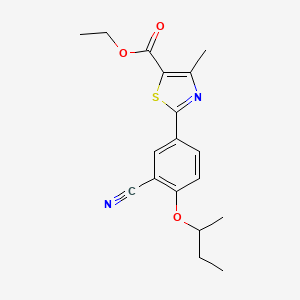
2-Bromo-4-fluoro-1-(trifluoromethylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-fluoro-1-(trifluoromethylsulfanyl)benzene is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethylsulfanyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-1-(trifluoromethylsulfanyl)benzene typically involves the introduction of bromine, fluorine, and trifluoromethylsulfanyl groups onto a benzene ring. One common method involves the bromination of 4-fluoro-1-(trifluoromethylsulfanyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-1-(trifluoromethylsulfanyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated or defluorinated benzene derivatives.
Scientific Research Applications
2-Bromo-4-fluoro-1-(trifluoromethylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-1-(trifluoromethylsulfanyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(trifluoromethyl)benzene
- 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene
- 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
Uniqueness
2-Bromo-4-fluoro-1-(trifluoromethylsulfanyl)benzene is unique due to the presence of both fluorine and trifluoromethylsulfanyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H3BrF4S |
|---|---|
Molecular Weight |
275.06 g/mol |
IUPAC Name |
2-bromo-4-fluoro-1-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H3BrF4S/c8-5-3-4(9)1-2-6(5)13-7(10,11)12/h1-3H |
InChI Key |
WRHXEIDCPIXYKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol](/img/structure/B13426371.png)

![(Z)-N'-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13426378.png)


![(Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid](/img/structure/B13426393.png)


![(E)-but-2-enedioic acid;5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide](/img/structure/B13426403.png)




![4-amino-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13426459.png)
